molecular formula C17H13ClN4 B1683768 Liarozole CAS No. 115575-11-6

Liarozole

Cat. No. B1683768
M. Wt: 308.8 g/mol
InChI Key: UGFHIPBXIWJXNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Liarozole is a retinoic acid metabolism-blocking drug and an aromatase inhibitor . It has been used in trials studying the treatment of Ichthyosis, Lamellar . It is an isomer of alprazolam, but the two compounds are completely unrelated .


Synthesis Analysis

Liarozole is an imidazole derivative . It inhibits the cytochrome P450-dependent catabolism of ATRA . The organic synthesis of benzimidazoles and derivatives to obtain active pharmacological compounds represents an important research area in organic chemistry . The substituted benzimidazoles are synthesized using ecofriendly methods .


Molecular Structure Analysis

The molecular formula of Liarozole is C17H13ClN4 . It has an average mass of 308.765 Da and a monoisotopic mass of 308.082886 Da . It belongs to the class of organic compounds known as benzimidazoles .


Physical And Chemical Properties Analysis

Liarozole has a molecular weight of 308.76 . It is a solid substance . It is soluble in DMSO up to 90 mg/mL .

Relevant Papers

  • “Liarozole—a novel treatment approach for advanced prostate cancer: results of a large randomized trial versus cyproterone acetate” - This paper concludes that Liarozole is superior to CPA in terms of PSA response, PSA progression, and survival, and is capable of maintaining patients’ quality of life .
  • “Oral liarozole in the treatment of patients with moderate/severe lamellar ichthyosis” - This paper discusses the efficacy and safety of once-daily oral liarozole in the treatment of moderate/severe lamellar ichthyosis .

Scientific Research Applications

Inhibition of Leiomyoma Fibrosis

Liarozole has been found to inhibit extracellular matrix (ECM) protein production in immortalized human leiomyoma cells. This inhibition occurs at pharmacologic concentrations, making liarozole a potential therapeutic drug for human leiomyomas. It was observed that liarozole treatment suppressed leiomyoma cell proliferation and reduced the expression of ECM components like collagen, fibronectin, and versican (Gilden et al., 2010).

Treatment of Psoriasis

Liarozole has shown effectiveness in treating psoriasis, particularly in plaque psoriasis. Studies indicate that liarozole reduces cutaneous inflammation and epidermal proliferation while promoting differentiation in the affected skin areas. Clinical trials demonstrated significant decreases in body involvement extent and inflammatory markers after treatment with liarozole (Van Pelt et al., 1998).

Antitumoral Properties in Breast Cancer

In the context of breast cancer, liarozole has demonstrated antitumoral properties. Its combination with all-trans-retinoic acid enhances the antiproliferative effects on MCF-7 human breast cancer cells. This enhancement is attributed to liarozole's inhibition of retinoic acid metabolism, suggesting a potential role in cancer treatment strategies (Wouters et al., 1992).

Inhibition of Retinoic Acid Metabolism

Liarozole inhibits the cytochrome P-450-dependent metabolism of all-trans-retinoic acid (RA), resulting in increased RA levels in tissues. This mechanism underlies its application in various dermatological conditions and its potential use in cancer therapies. The inhibition of RA metabolism by liarozole is linked to its retinoid-mimetic effects in vivo, contributing to its therapeutic potential (Van Wauwe et al., 1992).

Role in Atherogenesis

Research on liarozole's effects on atherogenesis revealed its potential in reducing atherosclerotic lesion areas in mouse models. This finding suggests that liarozole, by acting as a Retinoic Acid Metabolism Blocking Agent (RAMBA), could be a promising candidate for atherosclerosis treatment (Relevy et al., 2015).

properties

IUPAC Name

6-[(3-chlorophenyl)-imidazol-1-ylmethyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4/c18-14-3-1-2-12(8-14)17(22-7-6-19-11-22)13-4-5-15-16(9-13)21-10-20-15/h1-11,17H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFHIPBXIWJXNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

145858-50-0 (mono-hydrochloride), 145858-52-2 (fumarate)
Record name Liarozole [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115575116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9048277
Record name Liarozole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Liarozole

CAS RN

115575-11-6, 171849-18-6, 172282-43-8
Record name Liarozole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115575-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Liarozole [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115575116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Liarozole, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171849186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Liarozole, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172282438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Liarozole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13066
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Liarozole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LIAROZOLE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17NYD2210B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LIAROZOLE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/090Y06W08H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LIAROZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0Q29TGV9Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Liarozole
Reactant of Route 2
Liarozole
Reactant of Route 3
Liarozole
Reactant of Route 4
Liarozole
Reactant of Route 5
Liarozole
Reactant of Route 6
Reactant of Route 6
Liarozole

Citations

For This Compound
1,830
Citations
HM Bryson, AJ Wagstaff - Drugs & aging, 1996 - europepmc.org
… of liarozole, testosterone levels normalise as a result of pituitary feedback after multiple doses. Liarozole … Liarozole also demonstrated chemopreventive activity in vivo. In phase I and II …
Number of citations: 29 europepmc.org
PE Goss, A Oza, R Goel, JM Nabholtz… - Breast cancer research …, 2000 - Springer
… This phase II study of liarozole fumarate (R85246, liarozole), a … with 150–300 mg liarozole twice daily until disease progression. … Liarozole is an active new treatment for breast cancer in …
Number of citations: 18 link.springer.com
C Mahler, J Verhelst, L Denis - Cancer, 1993 - Wiley Online Library
… Similarly, a new imidazole derivative, liarozole, was recently … Recently, the authors studied the effect of liarozole on adrenal … Liarozole is a new imidazole that is also effective in second‐…
A Vahlquist, S Blockhuys, P Steijlen… - British Journal of …, 2014 - academic.oup.com
… Mean IGA and scaling scores decreased from baseline in both liarozole groups at weeks 8 … Improvement in DLQI score was observed in both liarozole groups. Treatment with liarozole …
Number of citations: 43 academic.oup.com
FJM Debruyne, R Murray, Y Fradet, JE Johansson… - Urology, 1998 - Elsevier
… Liarozole promotes … of liarozole (P = 0.039), indicating a 26% lower risk of death than in patients treated with CPA. Median crude (unadjusted) survival time was the same in the liarozole …
Number of citations: 83 www.sciencedirect.com
M Bhushan, AD Burden, K McElhone… - British Journal of …, 2001 - academic.oup.com
… Thus liarozole acts as a retinoid‐mimetic drug. Liarozole has already been found to be effective … Conclusions The results of this pilot study suggest that liarozole 75 mg twice daily is an …
Number of citations: 133 academic.oup.com
J Berth‐Jones, G Todd, PE Hutchinson… - British Journal of …, 2000 - academic.oup.com
Background Liarozole is an inhibitor of the metabolism of all‐trans‐retinoic acid. Systemic administration increases tissue levels of this endogenous retinoid and has been reported to …
Number of citations: 45 academic.oup.com
GA Dijkman, P Fernandez del Moral… - The …, 1997 - Wiley Online Library
BACKGROUND Liarozole is an imidazole derivative that has been identified as an inhibitor of the cytochrome P450‐dependent all‐trans retinoid acid (RA) breakdown. RA is one of the …
Number of citations: 24 onlinelibrary.wiley.com
PE Goss, K Strasser, R Marques, M Clemons… - Breast cancer research …, 2000 - Springer
… liarozole inhibits P450-dependent all-trans-retinoic acid (RA) 4-hydroxylase, inhibiting the catabolism of RA [15–16]. In view of these two mechanisms of action liarozole … of liarozole in …
Number of citations: 23 link.springer.com
L Denis, F Debruyne, P De Porre… - European Journal of …, 1998 - Elsevier
… treatment with liarozole nor at adrenocorticotrophic hormone (ACTH) stimulation test. Liarozole did … Liarozole was generally well tolerated. Dermatological adverse events were probably …
Number of citations: 35 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.